2-Fluoro-3-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Result of Action
It’s known that trifluoromethylpyridines have been used in the development of several crop-protection products and pharmaceuticals .
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can alter the enzyme’s activity, affecting the overall metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation, apoptosis, and metabolism . By interacting with key proteins in this pathway, the compound can alter cellular responses, leading to changes in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The compound’s fluorine atoms can form strong interactions with specific amino acid residues, leading to changes in the conformation and activity of the target proteins. Additionally, this compound can act as an enzyme inhibitor by occupying the active site and preventing substrate binding . This inhibition can result in altered metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to the molecule, making it more water-soluble and easier to excrete . This metabolic process can affect the levels of other metabolites and influence overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can affect its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine, which can then be further modified to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes typically use transition metal-based catalysts and high temperatures to achieve efficient fluorination. For example, the vapor-phase fluorination of pyridine derivatives using aluminum fluoride and copper fluoride at temperatures between 450-500°C can produce a mixture of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: It is explored as a potential pharmaceutical intermediate, particularly in the development of drugs that target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its isomers and other fluorinated pyridines .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQOVYPSZIDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382564 | |
Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65753-52-8 | |
Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65753-52-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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